molecular formula C11H13NO2 B1404258 1-Pyridin-2-yl-cyclopentanecarboxylic acid CAS No. 783297-14-3

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Cat. No. B1404258
M. Wt: 191.23 g/mol
InChI Key: GHYGXJZDPBHBSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Pyridin-2-yl-cyclopentanecarboxylic acid”, there are related studies on the synthesis of similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular formula of “1-Pyridin-2-yl-cyclopentanecarboxylic acid” is C11H13NO2 . The molecular weight is 191.23 g/mol.

Scientific Research Applications

Coordination Chemistry and Complex Compounds

Research has highlighted the extensive variability in the chemistry of compounds containing pyridine derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid. These compounds play a crucial role in forming complex compounds with metal ions, showcasing a range of properties from magnetic and spectroscopic characteristics to biological and electrochemical activities. The review of these compounds until 2008 suggests a rich area for future investigations into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Chemosensing

Pyridine derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid, are vital in medicinal chemistry due to their diverse biological activities. These activities range from antimicrobial, antioxidant, and anticancer properties to chemosensing applications. Their ability to bind with various ions and species makes them highly effective in designing sensors for detecting various entities in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

The synthesis of pyridine and its derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid, is crucial for catalytic applications. These compounds serve as essential intermediates in the development of catalysts and in asymmetric synthesis. The review on the synthesis and catalytic applications of pyridine-based compounds demonstrates their significance in creating novel and efficient catalytic systems for organic synthesis processes (Li et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, cyclopentanecarboxylic acid, indicates that it is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-2-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(6-2-3-7-11)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGXJZDPBHBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739694
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-yl-cyclopentanecarboxylic acid

CAS RN

783297-14-3
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube 1-pyridin-2-yl-cyclopentanecarbonitrile (3) (10 g, 58.14 mmol) and HCl (12N; 70 mL) were added at room temperature and the reaction mixture was stirred at 90° C. for 16 h while silica thin layer chromatography was performed (20% ethyl acetate/Hexane; Rf=0.1). The reaction mixture was concentrated; an azeotropically distilled with toluene and the residue was triturated with ether to get 1-pyridin-2-yl-cyclopentanecarboxylic acid (431) (10.5 g, 94%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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